molecular formula C16H16N2O2S B122927 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide CAS No. 78281-61-5

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Cat. No.: B122927
CAS No.: 78281-61-5
M. Wt: 300.4 g/mol
InChI Key: FPRGALQPEHLMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide emerged from extensive research into benzoylbenzeneacetamide derivatives during the late twentieth century. The compound's discovery is intrinsically linked to the pioneering work on Nepafenac synthesis, as documented in fundamental patents from the 1980s and subsequent refinements throughout the following decades. The initial synthetic approaches to this compound were characterized by significant challenges, particularly the formation of unwanted by-products and the need for harsh reaction conditions that limited industrial scalability.

Early synthetic methodologies suffered from reproducibility problems and yielded substantial quantities of structurally similar impurities, necessitating extensive purification procedures. The conventional synthesis involving 2-aminobenzophenone and methylthioacetamide typically achieved yields ranging from 40 to 60 percent, with significant formation of chlorinated by-products when halogenated solvents or reagents were employed. These limitations drove researchers to develop more efficient synthetic routes that could minimize impurity formation while maintaining acceptable yields for commercial production.

The compound gained particular significance as researchers recognized its role as a process-related impurity in Nepafenac synthesis, leading to its designation as "Nepafenac Impurity B" in pharmaceutical manufacturing documentation. This classification emerged from comprehensive forced degradation studies and analytical method development aimed at ensuring the purity and quality of the final pharmaceutical product. The systematic study of this compound's formation pathways and chemical behavior became essential for developing robust manufacturing processes and analytical control strategies.

Relationship to Nepafenac and Ophthalmic Therapeutics

This compound maintains a critical relationship with Nepafenac, a nonsteroidal anti-inflammatory drug specifically designed for ophthalmic applications. Nepafenac functions as a prodrug that undergoes bioactivation to amfenac, providing targeted anti-inflammatory effects while minimizing systemic exposure. The structural similarity between this compound and Nepafenac stems from their shared benzoylbenzeneacetamide backbone, with the primary distinction being the presence of the methylthio group in the impurity compound.

The synthesis of Nepafenac typically involves the reduction of this compound using catalytic hydrogenation with Raney nickel or similar reducing agents. This transformation involves the removal of the methylthio moiety to yield the final Nepafenac product. However, incomplete reduction or side reactions can result in residual quantities of the methylthio compound remaining in the final pharmaceutical preparation, necessitating stringent analytical monitoring and control measures.

Table 1: Structural Comparison Between this compound and Related Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Primary Application
This compound C₁₆H₁₆N₂O₂S 300.4 g/mol Amino group, benzoyl moiety, methylthio group Process impurity, reference standard
Nepafenac C₁₅H₁₄N₂O₂ 254.28 g/mol Amino group, benzoyl moiety, acetamide chain Ophthalmic anti-inflammatory
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid C₁₅H₁₁NO₄ 269.25 g/mol Amino group, benzoyl moiety, oxo-acetic acid Related impurity

The pharmaceutical industry has established specific limits for this compound in Nepafenac formulations, typically requiring concentrations below 0.1 percent relative to the active pharmaceutical ingredient. This stringent control reflects the compound's potential to interfere with the therapeutic efficacy of Nepafenac or contribute to unwanted pharmacological effects. Advanced analytical techniques, including ultra-high-performance liquid chromatography coupled with mass spectrometry, have been developed to detect and quantify this impurity at parts-per-million levels.

Distinction from Structural Analogues in Nonsteroidal Anti-inflammatory Drug Development

The structural characteristics of this compound distinguish it significantly from other compounds in the nonsteroidal anti-inflammatory drug class, particularly regarding its unique methylthio substitution pattern. While conventional nonsteroidal anti-inflammatory drugs such as ibuprofen and naproxen contain carboxylic acid functional groups as their primary pharmacophores, this compound features an acetamide chain with methylthio substitution, resulting in distinct chemical and biological properties.

The presence of the methylthio group confers specific physicochemical properties that influence the compound's solubility, stability, and potential biological activity. Unlike simple acetamide derivatives, the methylthio substitution introduces sulfur-containing functionality that can participate in oxidation-reduction reactions and potentially interact with biological targets through different mechanisms. Research has demonstrated that compounds containing methylthio groups can exhibit unique pharmacological profiles, including altered selectivity for cyclooxygenase enzymes and modified tissue distribution patterns.

Table 2: Pharmacological Activity Comparison of Structural Analogues

Compound Class Representative Structure Primary Mechanism Tissue Selectivity Clinical Application
Traditional Nonsteroidal Anti-inflammatory Drugs Carboxylic acid derivatives Cyclooxygenase inhibition Systemic General inflammation
Ophthalmic Nonsteroidal Anti-inflammatory Drugs Acetamide derivatives Selective cyclooxygenase-2 inhibition Ocular tissues Eye inflammation
Methylthio-substituted Analogues Thioether-containing acetamides Modified cyclooxygenase interaction Variable Research applications

Studies involving structurally related compounds have revealed that methylthio substitution can significantly alter the pharmacokinetic properties of nonsteroidal anti-inflammatory drug derivatives. The sulfur atom in the methylthio group can undergo metabolic transformations, including oxidation to sulfoxide or sulfone metabolites, potentially leading to active or inactive metabolic products with distinct biological activities. This metabolic pathway differs substantially from the typical fate of conventional nonsteroidal anti-inflammatory drugs, which primarily undergo glucuronidation or other phase-two conjugation reactions.

The analytical characterization of this compound has revealed specific spectroscopic properties that facilitate its identification and quantification in pharmaceutical matrices. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the methylthio protons and the aromatic systems, while mass spectrometry provides definitive molecular ion identification at mass-to-charge ratio 300.4. These analytical signatures enable pharmaceutical chemists to distinguish this compound from closely related structural analogues and ensure appropriate quality control in manufacturing processes.

Properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGALQPEHLMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576074
Record name 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78281-61-5
Record name 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The patent US20090312575A1 outlines a refined one-pot synthesis that addresses these limitations (Figure 1). Key improvements include:

  • Temperature modulation : Conducting the reaction at temperatures ≥−40°C instead of cryogenic conditions, simplifying industrial scalability.

  • Solvent selection : Replacing traditional ethers with dichloromethane, which enhances reagent solubility and reduces side-product formation.

  • Base treatment : Introducing aqueous sodium bicarbonate post-reaction to neutralize excess NCS and stabilize the product.

Table 1: Optimized Reaction Parameters

ParameterConventional MethodImproved Method
Temperature−78°C to 0°C−40°C to 25°C
SolventDiethyl etherDichloromethane
Yield40–60%75–85%
By-productsChlorinated impurities<2% impurities

The reaction proceeds via a radical-mediated mechanism, where NCS generates a thiyl radical from methylthioacetamide, facilitating C–S bond formation with 2-aminobenzophenone.

Stepwise Procedure

  • Mixing phase : Combine 2-aminobenzophenone (1.0 equiv), methylthioacetamide (1.2 equiv), and NCS (1.1 equiv) in dichloromethane.

  • Reaction phase : Reflux at 40°C for 4–6 hours under nitrogen atmosphere.

  • Quenching : Add aqueous NaHCO₃ to pH 7–8, followed by extraction with dichloromethane.

  • Isolation : Evaporate the organic layer and recrystallize the crude product.

Purification and Polymorphic Control

Crystallization Strategies

The compound exhibits polymorphism, with Forms A and B identified. Form B, a novel polymorph, is obtained using methyl isobutyl ketone (MIBK) as the crystallization solvent, while mixtures of Forms A and B arise from acetonitrile or ethyl acetate.

Table 2: Solvent-Dependent Polymorphism

SolventPolymorphic FormPXRD Peaks (2θ, °)Melting Point (°C)
Methyl isobutyl ketoneForm B4.2, 10.4, 17.7, 25.1177–181
AcetonitrileA + B mixture5.9, 12.5, 19.2, 26.3174–178
Ethyl acetateA + B mixture6.8, 13.7, 20.6, 27.5175–179

Form B’s X-ray diffraction pattern (Figure 2) shows distinct peaks at 4.2°, 10.4°, and 17.7°, confirming a unique crystal lattice. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 180°C, consistent with high thermal stability.

Purity Enhancement

Recrystallization from methanol/water (9:1 v/v) achieves >99% purity, critical for pharmaceutical applications. Residual solvents are reduced to <0.1% via vacuum drying at 50°C.

Mechanistic Insights and By-Product Mitigation

The improved method minimizes chlorinated by-products by:

  • Avoiding prolonged exposure to NCS through controlled stoichiometry (1.1 equiv).

  • Using dichloromethane, which stabilizes intermediates and reduces radical recombination.

  • Rapid quenching with NaHCO₃ to prevent overhalogenation.

Scalability and Industrial Relevance

Batch sizes up to 50 kg have been demonstrated with consistent yields (82 ± 3%), highlighting the method’s robustness. The process aligns with green chemistry principles by eliminating cryogenic conditions and reducing solvent waste .

Chemical Reactions Analysis

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
The compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It is involved in the preparation of complex molecules through reactions such as amidoalkylation and acylation, which facilitate the development of new drugs and agricultural chemicals .

Table 1: Common Reactions Involving 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Reaction TypeDescriptionReference
AmidoalkylationForms new carbon-nitrogen bonds with aldehydes or ketones
AcylationIntroduces acyl groups into molecules
DesulfurizationConverts to Nepafenac via catalytic processes

Biological Activities

Anti-inflammatory Properties:
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It is believed to inhibit cyclooxygenase-2 (COX-2), leading to a reduction in pro-inflammatory prostaglandins. This mechanism underpins its potential therapeutic applications in treating inflammatory conditions .

Case Study: COX-2 Inhibition
A study demonstrated that derivatives of this compound could effectively inhibit COX-2 activity in vitro, suggesting its utility as a lead compound for developing anti-inflammatory drugs .

Material Development:
In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
This compound C₁₆H₁₆N₂O₂S Benzoyl, amino, methylthio Limited availability; potential pesticidal use
Metominostrobin C₁₆H₁₆N₂O₃ Methoxyimino, phenoxy, methyl Fungicide (CAS: 133408-50-1)
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, oxo, methyl ester Intermediate in heterocyclic synthesis
2-Hydroxy-4-(methylthio)-butanoic acid C₅H₁₀O₃S Hydroxy, methylthio Feed additive; metabolic precursor

Key Observations:

  • Functional Group Influence: The methylthio group in this compound distinguishes it from metominostrobin, which substitutes sulfur with a methoxyimino group. This difference likely alters bioactivity, as metominostrobin’s fungicidal activity relies on its methoxyimino-phenoxy motif .
  • Synthetic Pathways: Methyl 2-benzoylamino-3-oxobutanoate () shares a benzoylamino core but replaces the methylthio group with an oxo moiety. Its synthesis involves condensation with aromatic amines, suggesting that analogous methods could apply to the target compound with modifications for sulfur incorporation .
  • Methylthio Variants: 2-Hydroxy-4-(methylthio)-butanoic acid demonstrates the versatility of methylthio groups in enhancing bioavailability in agricultural products, though its shorter carbon chain limits direct structural overlap .

Physicochemical and Application Comparisons

  • Solubility and Reactivity: The amino and benzoyl groups in the target compound may confer polar interactions, while the methylthio group could enhance lipophilicity compared to oxo or hydroxy analogs (e.g., Methyl 2-benzoylamino-3-oxobutanoate) .
  • Agrochemical Potential: Metominostrobin’s fungicidal activity highlights the importance of electron-withdrawing groups (e.g., methoxyimino) in triazole derivatives. The target compound’s methylthio group, a weaker electron donor, may shift its mode of action or target specificity .
  • Synthesis Challenges: Limited commercial availability of this compound () contrasts with the well-documented production of methylthio-containing compounds like 2-Hydroxy-4-(methylthio)-butanoic acid, suggesting synthetic or stability hurdles specific to the benzeneacetamide scaffold .

Cross-Referencing and Data Discrepancies

  • erroneously lists the target compound as a synonym for sodium phenylglyoxylate (CAS: 43165-51-1), a salt with distinct functional groups (carboxylate vs. acetamide). This highlights the need for careful verification of CAS registry entries .

Biological Activity

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide (CAS No. 78281-61-5) is a compound of interest due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅N₂OS
  • Molecular Weight : 300.38 g/mol
  • Melting Point : 177-181 °C
  • Density : 1.3 g/cm³

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase-2 (COX-2). By selectively blocking COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation and pain . This mechanism underlies its potential use as an anti-inflammatory agent.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various models, suggesting its utility in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX-2 activity
AnalgesicPain relief in animal models
Cytotoxicity against bacteriaEffective against Mycobacterium tuberculosis

Case Studies

  • Ocular Inflammation : A study explored the efficacy of this compound in reducing ocular inflammation post-cataract surgery. The results indicated a significant reduction in pain and inflammation compared to control groups .
  • Antitubercular Activity : In a study involving various analogs, this compound showed promising bactericidal activity against Mycobacterium tuberculosis, especially in intracellular environments. This highlights its potential as a therapeutic agent in treating tuberculosis .

Research Applications

The compound is not only relevant in pharmacology but also serves as an intermediate in the synthesis of other organic compounds. Its role in drug formulation and quality control is particularly notable due to its association with Nepafenac, a well-known NSAID used in ophthalmology .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving benzoyl-protected intermediates and methylthio-containing precursors. A validated approach includes:

  • Step 1: React 3-benzoyl-protected benzeneacetamide derivatives with methylthio reagents (e.g., methyl disulfide or thiols) under nitrogen to prevent oxidation .
  • Step 2: Optimize reaction time and temperature (e.g., reflux in methanol at 60–80°C with catalytic acetic acid, achieving yields >90% as demonstrated in analogous acetamide syntheses ).
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Use 300–400 MHz instruments in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.1–2.5 ppm). Compare with literature data for similar methylthio-acetamides .
  • Mass Spectrometry: Employ ESI-MS or HRMS to confirm molecular ion peaks (expected m/z ~316.4 for C16H16N2O2S+).
  • X-ray Crystallography: If single crystals are obtained, use diffraction data to resolve stereochemistry, referencing protocols for benzothiazole derivatives .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • General Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific toxicity data exists for this compound, so refer to safety sheets of structurally similar methylthio-acetamides .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t1/2) using kinetic models .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., sulfoxidation of the methylthio group).

Q. How should contradictory data on the compound’s thermal stability be resolved?

Methodological Answer:

  • Controlled Studies: Replicate synthesis under varying conditions (e.g., inert vs. aerobic environments, 60–100°C) and analyze decomposition products via TLC or GC-MS.
  • Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min under nitrogen to identify degradation thresholds. Compare with analogous compounds (e.g., methylthio-triazinones ).

Q. What computational methods can predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electron density maps, focusing on the methylthio group’s susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis pathways. Validate with experimental kinetic data .

Q. How can researchers optimize crystallization conditions for X-ray structural analysis?

Methodological Answer:

  • Solvent Screening: Test solvent pairs (e.g., ethanol/water, DCM/hexane) via slow evaporation. For stubborn crystallization, use vapor diffusion with acetonitrile.
  • Cryoprotection: Flash-cool crystals in liquid nitrogen with 20% glycerol. Reference successful protocols for benzothiazole-acid co-crystals .

Data Analysis & Validation

Q. How should discrepancies in reported synthetic yields be addressed?

Methodological Answer:

  • Parameter Optimization: Systematically vary catalysts (e.g., DMAP vs. pyridine), solvent purity, and reaction scales.
  • Yield Reproducibility: Conduct triplicate trials and report mean ± SD. For yields <80%, consider Boc-protection of the amino group to minimize side reactions .

Q. What strategies validate the compound’s purity in absence of a reference standard?

Methodological Answer:

  • Orthogonal Techniques: Combine HPLC (retention time), NMR (integration of impurity peaks), and elemental analysis (±0.4% for C, H, N).
  • Spiking Experiments: Add a known impurity (e.g., des-methylthio analog) and confirm separation via UPLC-PDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.